molecular formula C13H13NO4S2 B8308977 Methyl 4-methyl-3-(4-sulfamoylphenyl)thiophene-2-carboxylate

Methyl 4-methyl-3-(4-sulfamoylphenyl)thiophene-2-carboxylate

Cat. No. B8308977
M. Wt: 311.4 g/mol
InChI Key: CEKCRQBLBSQBQO-UHFFFAOYSA-N
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Patent
US09393247B2

Procedure details

To a stirred suspension of methyl 3-bromo-4-methylthiophene-2-carboxylate (compound 7a, 9.0 g, 38.0 mmol) in ethanol: toluene (100:30 ml) in sealed tube, (4-sulfamoylphenyl)boronic acid (8.46 g, 42.0 mmol) and potassium carbonate (10.57 g, 76.0 mmol) were added under a nitrogen atmosphere at room temperature (about 25° C.). Nitrogen gas was purged to this suspension for further 15 minute at room temperature (about 25° C.) and tetrakis(triphenyl phosphine)palladium(0) (2.21 g, 1.9 mmol) was added at 25° C. and sealed tube was closed. The reaction mixture was stirred at 105° C. for 15 hr and the progress of the reaction was monitored by TLC. Reaction mixture was filtered and washed with ethyl acetate (2×100 ml). Organic layer was concentrated under reduced pressure to obtain crude product as semi-solid (11.2 g); which was purified by column chromatography over silica gel (100-200 mesh) using 50% ethyl acetate in hexanes as an eluent to obtain the title compound (20% ethyl ester as trans esterified product was observed) (8.8 g, 70.70%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
8.46 g
Type
reactant
Reaction Step Two
Quantity
10.57 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenyl phosphine)palladium(0)
Quantity
2.21 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9].C1(C)C=CC=CC=1.[S:19]([C:23]1[CH:28]=[CH:27][C:26](B(O)O)=[CH:25][CH:24]=1)(=[O:22])(=[O:21])[NH2:20].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:7][C:6]1[C:2]([C:26]2[CH:27]=[CH:28][C:23]([S:19](=[O:22])(=[O:21])[NH2:20])=[CH:24][CH:25]=2)=[C:3]([C:8]([O:10][CH3:11])=[O:9])[S:4][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=C(SC=C1C)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC=C1C)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8.46 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
10.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
tetrakis(triphenyl phosphine)palladium(0)
Quantity
2.21 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 105° C. for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 25° C.
CUSTOM
Type
CUSTOM
Details
sealed tube
CUSTOM
Type
CUSTOM
Details
was closed
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethyl acetate (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude product as semi-solid (11.2 g)
CUSTOM
Type
CUSTOM
Details
which was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC=1C(=C(SC1)C(=O)OC)C1=CC=C(C=C1)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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